5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde
Description
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde is a furan-based aldehyde derivative characterized by a phenoxymethyl substituent at the 5-position of the furan ring. The phenoxy group is further substituted with a chlorine atom at the 2-position and a methyl group at the 6-position of the benzene ring. This structural motif combines aromatic, ether, and aldehyde functionalities, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-9-3-2-4-12(14)13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYONZGTOHCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192375 | |
| Record name | 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-46-9 | |
| Record name | 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-chloro-6-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products Formed
Oxidation: 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloromethylphenoxy group may also interact with hydrophobic regions of target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde with structurally related furan-2-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Furan-2-carbaldehyde Derivatives
*Calculated from molecular formula C₁₃H₁₁ClO₃.
Structural and Electronic Effects
- Substituent Position and Type: The target compound’s 2-chloro-6-methylphenoxymethyl group introduces steric hindrance and moderate electron-withdrawing effects (due to chlorine), which may enhance lipophilicity and membrane permeability compared to analogs like 5-PMFC (unsubstituted phenoxymethyl) or 5-CMFC (4-chlorophenoxymethyl) . Nitrophenyl derivatives (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde) exhibit stronger electron-withdrawing effects, leading to higher sublimation enthalpies (ΔsubH° = 111.3 kJ/mol vs. ~90–100 kJ/mol for less polar analogs) .
Biological Activity
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring linked to a chloromethylphenoxy group, which contributes to its biological activity. Its molecular formula is and it has the following structural features:
- Furan Ring : A five-membered aromatic ring that is known for various bioactivities.
- Chloromethylphenoxy Group : This moiety may enhance the compound's interaction with biological targets.
The biological activity of this compound is believed to arise from its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of these biomolecules, potentially leading to therapeutic effects. The chloromethylphenoxy group may also interact with hydrophobic regions of target molecules, influencing their stability and activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, it has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing IC50 values in the micromolar range, indicating promising anticancer activity .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxicity against cancer cell lines.
- Method : MTT assay on HeLa and HepG2 cells.
- Results : Significant inhibition of cell growth was observed with IC50 values ranging from 10 µM to 30 µM.
-
Antimicrobial Efficacy Study :
- Objective : Assess antibacterial activity against resistant strains.
- Method : Agar diffusion method to determine zones of inhibition.
- Results : Effective against MRSA and E. coli with MIC values below 1 µg/mL.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique properties that enhance its biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Furan-based | Moderate anticancer properties |
| Compound B | Chloromethyl group | Significant antibacterial effects |
| This compound | Furan + chloromethylphenoxy | Strong antimicrobial and anticancer properties |
Q & A
Q. What synthetic routes are recommended for 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols. A common approach is the nucleophilic substitution of a furan-2-carbaldehyde derivative with a substituted phenoxy group. For example:
Step 1: Prepare the phenoxy precursor (e.g., 2-chloro-6-methylphenol) and activate it for substitution using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF).
Step 2: React with 5-(chloromethyl)furan-2-carbaldehyde under reflux (80–100°C) for 12–24 hours.
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Critical Factors Affecting Yield:
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include the aldehyde proton (δ 9.6–10.0 ppm), aromatic protons from the furan (δ 6.5–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm).
- ¹³C NMR: Confirm carbonyl (δ ~180 ppm) and aromatic carbons.
- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O-C ether linkage).
- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₁₃H₁₁ClO₃: calc. 250.0398, observed 250.0402).
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
Common Pitfalls:
- Overlapping signals in ¹H NMR due to similar aromatic environments. Use 2D NMR (COSY, HSQC) for assignment.
- Aldehyde oxidation during storage may require fresh sample preparation for accurate analysis .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Gloves: Nitrile or neoprene (tested against polar solvents).
- Respirators: N95 masks for dust control; fume hoods for vapor mitigation.
- Eye Protection: Full-face shields with chemical splash goggles.
- Storage: Keep in airtight containers in a dry, ventilated area away from oxidizers and ignition sources.
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Root-Cause Analysis:
- By-Product Identification: Use LC-MS or GC-MS to detect side products (e.g., over-oxidation of the aldehyde group).
- Kinetic Studies: Vary reaction time/temperature to identify optimal windows (e.g., prolonged heating may degrade the aldehyde).
- Computational Modeling: DFT calculations (e.g., Gaussian) predict intermediate stability and transition-state barriers.
Case Study:
A 20% yield drop occurred when scaling from 1g to 10g batches. Analysis revealed inefficient mixing in larger reactors, resolved by using a flow chemistry setup with controlled residence times .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of the furan ring?
Methodological Answer:
- Directing Groups: Introduce electron-donating groups (e.g., methoxy) at specific positions to guide electrophiles.
- Lewis Acid Catalysis: Use BF₃·Et₂O to stabilize intermediates during nitration or halogenation.
- Solvent Effects: Low-polarity solvents (toluene) favor para-substitution over ortho in Friedel-Crafts alkylation.
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., enzyme inhibition).
- Docking Simulations: Use AutoDock Vina to assess binding affinity to target proteins (e.g., cytochrome P450).
- ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability).
Case Study:
Derivatives with electron-withdrawing groups (Cl, NO₂) showed enhanced antifungal activity in vitro, validated by MIC assays against Candida albicans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
